molecular formula C21H36O7 B1244787 Bonactin

Bonactin

Cat. No.: B1244787
M. Wt: 400.5 g/mol
InChI Key: JZCRGJSEBZCNAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bonactin is typically extracted from marine Streptomyces species. The extraction process involves culturing the bacteria in a suitable medium, followed by isolation and purification of the compound . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves fermentation, solvent extraction, and chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted using organic solvents and purified using chromatographic methods . The industrial production methods aim to produce this compound in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Bonactin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired modification but typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields.

Major Products Formed: The major products formed from the chemical reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are often evaluated for their biological activity to identify compounds with enhanced efficacy.

Properties

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid

InChI

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24)

InChI Key

JZCRGJSEBZCNAR-UHFFFAOYSA-N

SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Canonical SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Synonyms

bonactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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